4-methyl-1H-pyrazole-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-methyl-1H-pyrazole-3-carbonitrile” is a chemical compound with the molecular formula C5H5N3 . It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring with two nitrogen atoms .

Synthesis Analysis

Pyrazole compounds, including “4-methyl-1H-pyrazole-3-carbonitrile”, can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A recent study demonstrated a one-pot synthesis of multicomponent pyrazole-4-carbonitrile derivatives under solvent-free conditions using engineered polyvinyl alcohol as a catalyst .

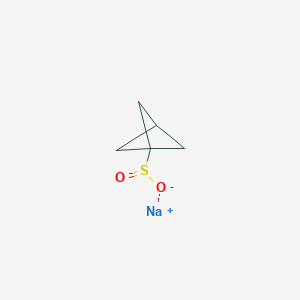

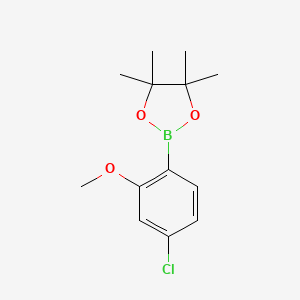

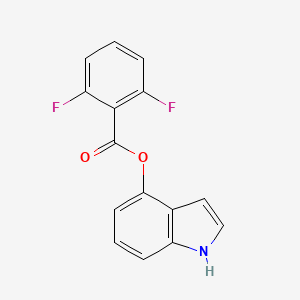

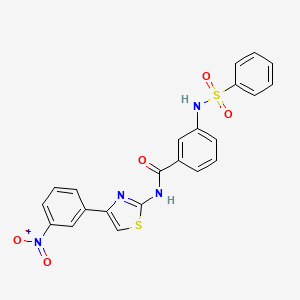

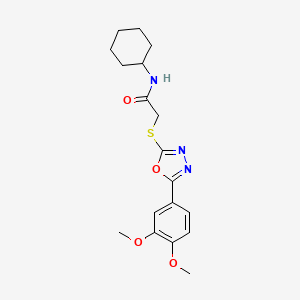

Molecular Structure Analysis

The molecular structure of “4-methyl-1H-pyrazole-3-carbonitrile” consists of a pyrazole ring with a methyl group attached to one carbon and a carbonitrile group attached to another . The exact structure can be determined using techniques such as elemental microanalysis, FTIR, and 1H NMR .

Chemical Reactions Analysis

Pyrazole compounds, including “4-methyl-1H-pyrazole-3-carbonitrile”, can undergo various chemical reactions. For instance, they can participate in Suzuki-Miyaura cross-coupling reactions, transesterification reactions , and radical addition followed by intramolecular cyclization .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-methyl-1H-pyrazole-3-carbonitrile” include a melting point of 125-130°C . It is sparingly soluble in water .

Wissenschaftliche Forschungsanwendungen

- Pyrazole derivatives, including 4-methyl-1H-pyrazole-3-carbonitrile, have been investigated for their antioxidant potential. These compounds scavenge free radicals and protect cells from oxidative stress, which is relevant in various health contexts .

- Researchers have explored the anti-inflammatory effects of pyrazole derivatives. 4-methyl-1H-pyrazole-3-carbonitrile may inhibit inflammatory pathways, making it a candidate for drug development in conditions like arthritis and other inflammatory diseases .

- Some pyrazole derivatives exhibit antifungal activity. 4-methyl-1H-pyrazole-3-carbonitrile could be studied further for its efficacy against fungal pathogens .

- Although not directly tested for anticancer effects, pyrazole derivatives have shown promise in this area. Researchers could explore the impact of 4-methyl-1H-pyrazole-3-carbonitrile on cancer cell lines .

- 4-methyl-1H-pyrazole-3-carbonitrile serves as a valuable intermediate in pharmaceutical synthesis. Its reactivity with other compounds allows the creation of more complex molecules for drug development .

- Nitrogen-containing 1,2- and 1,3-binucleophiles are essential reagents in heterocyclic chemistry. Reactions involving 4-methyl-1H-pyrazole-3-carbonitrile can lead to diverse heterocyclic systems containing azole and condensed azole moieties .

Antioxidant Properties

Anti-inflammatory Activity

Antifungal Properties

Anticancer Potential

Pharmaceutical Intermediates

Heterocyclic Chemistry

Wirkmechanismus

While the specific mechanism of action for “4-methyl-1H-pyrazole-3-carbonitrile” is not mentioned in the available resources, pyrazole compounds are known for their diverse pharmacological effects. For example, some pyrazole derivatives are used as pharmaceutical intermediates and allosteric enhancers of agonist activity at the A1 adenosine receptor .

Safety and Hazards

Eigenschaften

IUPAC Name |

4-methyl-1H-pyrazole-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3/c1-4-3-7-8-5(4)2-6/h3H,1H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFPRLXZIHCHHKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-1H-pyrazole-3-carbonitrile | |

CAS RN |

88893-75-8 |

Source

|

| Record name | 4-methyl-1H-pyrazole-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 4-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2564994.png)

![2-chloro-N-[1-(2,6-dichlorobenzyl)-2-oxo-5-(trifluoromethyl)-1,2-dihydro-3-pyridinyl]-4-fluorobenzenecarboxamide](/img/structure/B2564996.png)

![N-(3-chlorophenyl)-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2565000.png)

![1-[3-[4-(Hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2565001.png)

![5-cyclopropyl-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2565003.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-methoxybenzamide hydrochloride](/img/structure/B2565004.png)